molecular formula C7H5BF6N2O B8550555 4-Difluoromethoxy-benzenediazonium tetrafluoroborate

4-Difluoromethoxy-benzenediazonium tetrafluoroborate

Cat. No. B8550555
M. Wt: 257.93 g/mol
InChI Key: OFXNHFCCZGMNQE-UHFFFAOYSA-N
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Patent
US09073911B2

Procedure details

4-(Difluoromethoxy)aniline (796 mg, 5 mmol) was dissolved in tetrafluoroboric acid (2.38 g, 1.7 ml, 13.0 mmol) and water (2 ml). After cooling to 0° C., a solution of sodium nitrite (345 mg, 5.0 mmol) in water (0.75 ml) was slowly added. The mixture was stirred for 30 min and the thick precipitate was collected by filtration and washed with diethylether (about 3 ml). The light red solid was dissolved in 1.5 ml of acetone and 5 ml of diethylether was added. After stirring for 15 min with cooling, the white solid was filtered, washed with diethylether and dried at HV for 15 min to yield 4-difluoromethoxy-benzenediazonium tetrafluoroborate.
Quantity
796 mg
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.75 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.[F:12][B-:13]([F:16])([F:15])[F:14].[H+].[N:18]([O-])=O.[Na+]>O>[F:12][B-:13]([F:16])([F:15])[F:14].[F:1][CH:2]([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7]([N+:8]#[N:18])=[CH:6][CH:5]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
796 mg
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)F
Name
Quantity
1.7 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Two
Name
Quantity
345 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.75 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the thick precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diethylether (about 3 ml)
DISSOLUTION
Type
DISSOLUTION
Details
The light red solid was dissolved in 1.5 ml of acetone
ADDITION
Type
ADDITION
Details
5 ml of diethylether was added
STIRRING
Type
STIRRING
Details
After stirring for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
FILTRATION
Type
FILTRATION
Details
the white solid was filtered
WASH
Type
WASH
Details
washed with diethylether
CUSTOM
Type
CUSTOM
Details
dried at HV for 15 min
Duration
15 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
F[B-](F)(F)F.FC(OC1=CC=C(C=C1)[N+]#N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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